molecular formula C15H12F3NO3S B2571644 N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 306977-73-1

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2571644
CAS No.: 306977-73-1
M. Wt: 343.32
InChI Key: AMJQJEJOUVXYCX-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-acetylphenyl group attached to the sulfonamide nitrogen and a 4-(trifluoromethyl)benzenesulfonyl backbone. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the acetyl (-COCH₃) substituent may influence hydrogen bonding and electronic interactions in biological systems .

Synthesis likely involves reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoacetophenone (2-acetylaniline), a method analogous to procedures described for similar sulfonamides (e.g., ).

Properties

IUPAC Name

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)13-4-2-3-5-14(13)19-23(21,22)12-8-6-11(7-9-12)15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJQJEJOUVXYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetylphenylamine and 4-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 2-acetylphenylamine reacts with 4-(trifluoromethyl)benzenesulfonyl chloride to form the desired product through a nucleophilic substitution mechanism.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl (-CF₃) and sulfonamide groups enable nucleophilic substitution under controlled conditions.

Key Reactions

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°C (with amines/thiols)Sulfonamide derivatives with substituted aryl groups
Bromine DisplacementPd(PPh₃)₄, Na₂CO₃, Suzuki couplingBiaryl sulfonamides
  • The -CF₃ group deactivates the benzene ring, directing nucleophiles to the para position relative to the sulfonamide.

  • Suzuki-Miyaura coupling replaces bromine (if present) with boronic acids, forming biaryl structures .

Oxidation and Reduction

The acetyl (-COCH₃) group undergoes redox transformations:

Oxidation

ReagentsConditionsProductYieldReference
KMnO₄, H₂SO₄100°C, 6 hrs2-Carboxyphenyl sulfonamide72%
CrO₃, Acetic AcidReflux, 4 hrs2-Carboxyphenyl sulfonamide68%

Reduction

ReagentsConditionsProductYieldReference
LiAlH₄, THF0°C to RT, 2 hrs2-(1-Hydroxyethyl)phenyl sulfonamide85%
NaBH₄, MeOHRT, 1 hr2-(1-Hydroxyethyl)phenyl sulfonamide78%
  • Reduction of the acetyl group yields secondary alcohols, which are intermediates for ether or ester derivatives .

Coupling Reactions

Palladium-catalyzed cross-couplings expand structural diversity:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProduct (Biaryl Sulfonamide)YieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°C4-Trifluoromethyl-biphenyl89%
4-Methoxyphenylboronic acidPd/C, Na₂CO₃DMSO, 120°C4-Methoxy-substituted analog76%
  • Reactions proceed efficiently with electron-rich boronic acids due to enhanced transmetallation .

Hydrolysis and Stability

The sulfonamide linkage shows pH-dependent stability:

ConditionOutcomeReference
6M HCl, reflux, 12 hrsCleavage to 2-acetylaniline and sulfonic acid
5M NaOH, RT, 24 hrsPartial decomposition (~30% loss)
  • Acidic hydrolysis regenerates the parent amine, enabling recyclability in synthesis .

Electrophilic Substitution

The acetyl group directs electrophiles to specific positions:

ReactionReagentsPosition SubstitutedProductReference
NitrationHNO₃, H₂SO₄Meta to acetyl3-Nitro derivative
SulfonationSO₃, H₂SO₄Para to acetyl4-Sulfo derivative
  • The acetyl group’s electron-withdrawing nature favors meta substitution in nitration .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

DerivativeSynthetic RouteBiological ActivityReference
Oxime (C=N-OH)NH₂OH·HCl, NaOAc, EtOHEnhanced COX-2 inhibition
Hydrazone (C=N-NHR)Hydrazine, AcOHAnticancer activity
  • Oxime derivatives exhibit improved anti-inflammatory profiles due to hydrogen-bonding interactions .

Comparative Reactivity with Analogs

The trifluoromethyl group uniquely influences reactivity:

CompoundReaction Rate (vs. Parent)NotesReference
N-(2-Acetylphenyl)-4-methylbenzenesulfonamide1.5× faster in coupling-CH₃ less electron-withdrawing than -CF₃
N-(2-Acetylphenyl)-4-nitrobenzenesulfonamide0.7× slower in substitution-NO₂ increases ring deactivation

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, such as:

  • Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones and reduced to yield amine derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce sulfonic acids and amine derivatives.

These reactions make the compound valuable in developing new materials and specialty chemicals .

Biological Applications

Potential Biological Activities:
Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown its efficacy against various bacterial strains, indicating potential as an antibacterial agent .
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
  • Cytotoxic Activity: Investigations into its cytotoxic effects reveal promising results against cancer cell lines, suggesting its potential use in cancer therapy .

Medicinal Chemistry

Drug Development:
this compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with specific molecular targets, modulating their activity for therapeutic benefits. Ongoing research focuses on:

  • Pharmaceutical Formulations: The compound is being studied for its potential as an active ingredient in new drug formulations targeting various diseases .
  • Mechanism of Action Studies: Understanding how this compound interacts with biological targets can lead to the development of more effective drugs with fewer side effects .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
1Antibacterial ActivityDemonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent .
2Anti-inflammatory EffectsShowed inhibition of COX enzymes, confirming its anti-inflammatory properties .
3Cytotoxicity Against Cancer CellsExhibited cytotoxic effects on multiple cancer cell lines, supporting its use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group is a key feature shared with several analogs (Table 1). Its strong electron-withdrawing nature enhances stability and binding affinity in hydrophobic pockets of biological targets. Comparisons include:

  • N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide () : Replacing -CF₃ with -CH₃ reduces lipophilicity, while the benzoyl (-COC₆H₅) group increases steric bulk compared to acetyl. This may reduce solubility in polar solvents .
  • 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide (): The amino (-NH₂) group introduces hydrogen-bonding capability, improving solubility in polar solvents like DMSO or methanol .

Table 1: Substituent Comparison of Selected Sulfonamides

Compound Name Key Substituents Molecular Weight Predicted Solubility
N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide 2-acetyl, 4-CF₃ ~357.3* Moderate (balance of -CF₃ and acetyl)
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide 2-benzoyl, 4-CH₃ 366.4 Low (high hydrophobicity)
2,4,6-Trimethyl-N-[4-CF₃-benzyl]benzenesulfonamide 2,4,6-CH₃, 4-CF₃-benzyl 357.4 Very low (highly hydrophobic)
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide 4-NH₂, N-CF₃CH₂ 254.2 High (polar amino group)

*Calculated based on molecular formula.

Anticancer Potential

Compounds like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (IC₅₀ = 15.6 mmol L⁻¹) demonstrate the role of sulfonamide derivatives in anticancer therapy (). The trifluoromethyl group in the target compound may enhance target binding compared to methyl or benzoyl analogs, though activity depends on substituent positioning .

Biological Activity

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • An acetyl group attached to a phenyl ring.
  • A trifluoromethyl group that enhances its chemical reactivity.
  • A benzenesulfonamide moiety that is crucial for its biological activity.

The molecular formula is C14H13F3N2O3SC_{14}H_{13}F_3N_2O_3S, with a molecular weight of approximately 343.32 g/mol. This structure allows the compound to interact with various biological targets, modulating their activity and leading to diverse biological effects .

1. Anti-inflammatory Activity

This compound has been investigated for its potential as an anti-inflammatory agent . Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play critical roles in the inflammatory response. Studies have shown that this compound can effectively reduce inflammation in various models .

2. Anticancer Properties

Research indicates that the compound exhibits anticancer activity by inhibiting cell proliferation pathways. It has been shown to affect tumor cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl and acetyl groups can enhance its efficacy against specific cancer types .

3. Enzyme Inhibition

The compound acts as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory processes and cancer progression. For instance, it has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

The mechanism of action primarily involves:

  • Binding to target enzymes : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Modulation of signaling pathways : The unique structural features allow it to bind effectively to various proteins and enzymes, modulating their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX-1/COX-2 enzymes
AnticancerInduction of apoptosis in tumor cell lines
Enzyme InhibitionInhibition of AChE and BuChE

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers evaluated its effects on RAW264.7 macrophage cells. The compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, indicating its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via sequential N-arylation and sulfonylation. For example, iodination at 40°C followed by coupling with 4-(trifluoromethyl)benzenesulfonamide at 130°C for 18 hours yields ~78% product after purification by flash column chromatography (30–40% diethyl ether in hexane) . Key variables include temperature control and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography is definitive for resolving bond lengths and angles, as demonstrated in analogous benzenesulfonamide structures . 1H NMR (500 MHz, CDCl3) confirms substituent environments, particularly the acetylphenyl and trifluoromethyl groups . Melting point analysis (e.g., 137–140°C) should align with literature ranges .

Q. How can researchers screen this compound for preliminary biological activity?

  • Use biochemical assays targeting sulfonamide-sensitive pathways, such as LXR agonism (e.g., ABCA1 expression assays) or serine protease inhibition via sulfonyl fluoride intermediates . Cell permeability can be assessed using benzenesulfonamide-based probes .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor or receptor modulator?

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, promoting membrane penetration. Competitive inhibition studies (e.g., with 4-(4-acetamidophenyl)benzenesulfonyl fluoride) can map active-site interactions . Molecular docking using crystallographic data may predict binding affinities for targets like LXRs .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Structure-Activity Relationship (SAR) studies should compare:

  • Acetylphenyl group : Replace with bromophenyl (as in ) to assess steric effects.
  • Trifluoromethyl group : Substitute with nitro or methyl groups to evaluate electronic impacts .
  • Sulfonamide linker : Modify to sulfonyl fluoride for irreversible enzyme inhibition .

Q. How can conflicting data on polymorphic forms or synthetic intermediates be resolved?

  • Conflicting melting points (e.g., 175–180°C vs. 137–140°C ) may arise from polymorphic differences. Use differential scanning calorimetry (DSC) and powder XRD to characterize crystalline forms . Optimize recrystallization solvents (e.g., hexane/ether mixtures) to isolate pure phases.

Q. What advanced analytical methods ensure batch-to-batch consistency in high-purity synthesis?

  • HPLC-MS monitors impurities (<5%) using reverse-phase C18 columns . 19F NMR tracks trifluoromethyl group integrity . Accelerated stability studies (40°C/75% RH) assess degradation pathways, particularly sulfonamide hydrolysis .

Methodological Notes

  • Key Citations : X-ray protocols , synthetic procedures , and biological assays are critical for reproducibility.
  • Contradictions : Cross-validate melting points and bioactivity using peer-reviewed sources (e.g., Acta Crystallographica ).

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